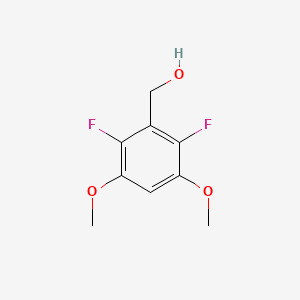

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluoro-3,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWMGIQEJSZJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)CO)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593834 | |

| Record name | (2,6-Difluoro-3,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208434-90-5 | |

| Record name | (2,6-Difluoro-3,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,6-Difluoro-3,5-dimethoxyphenyl)methanol (CAS 1208434-90-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol, bearing the CAS number 1208434-90-5, is a fluorinated aromatic alcohol that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms flanking a hydroxylmethyl group and two methoxy groups, imparts distinct electronic and conformational properties that are of significant interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of targeted therapies, particularly in the realm of oncology.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a highly functionalized building block designed for this purpose. The presence of the difluoro-dimethoxy-phenyl motif is instrumental in the synthesis of complex molecules with potential therapeutic applications. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its synthesis, characterization, and utilization in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1208434-90-5 | [1][2] |

| Molecular Formula | C₉H₁₀F₂O₃ | [2] |

| Molecular Weight | 204.17 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not explicitly reported, predicted to be a low-melting solid | - |

| Boiling Point | Not explicitly reported | - |

| Purity | Typically available at ≥98% | [1] |

Synthesis of this compound

The most logical and commonly employed synthetic route to this compound is the reduction of its corresponding carboxylic acid, 2,6-difluoro-3,5-dimethoxybenzoic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3][4]

Synthesis of the Precursor: 2,6-Difluoro-3,5-dimethoxybenzoic Acid

The synthesis of the requisite precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid, can be achieved from commercially available starting materials. One plausible, albeit not explicitly detailed in the immediate literature for this specific molecule, route involves the multi-step transformation of a suitably substituted fluorinated benzene derivative. A reported synthesis of a similar compound, 3,5-dimethoxy-2,4-difluorobenzoic acid, involved nitration, methoxylation, reduction of the nitro group, diazotization, and a final reduction.[5]

Reduction of 2,6-Difluoro-3,5-dimethoxybenzoic Acid

The following is a detailed, field-proven protocol for the reduction of a substituted benzoic acid to its corresponding benzyl alcohol, adapted for the synthesis of the title compound.

Reaction Scheme:

Sources

Physical and chemical properties of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

An In-depth Technical Guide to (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Abstract

This compound, identified by CAS Number 1208434-90-5, is a specialized aromatic alcohol that has emerged as a pivotal building block in medicinal chemistry and targeted drug discovery.[1] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups flanking a hydroxymethyl function—creates a scaffold with distinct electronic and conformational properties. This guide provides a comprehensive overview of its physicochemical characteristics, plausible synthetic strategies, spectroscopic profile, and critical applications, particularly in the development of next-generation anticancer agents. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their synthetic programs.

Introduction and Strategic Importance

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] this compound is a prime exemplar of a fluorinated building block designed for this purpose.[2] Its structure is of significant interest for two primary reasons:

-

Modulation of Physicochemical Properties: The two fluorine atoms ortho to the hydroxymethyl group create a sterically hindered and electronically modified environment. This can influence the reactivity of the alcohol and the conformational preferences of the molecule, which are critical factors in designing molecules that fit into specific protein binding pockets.

-

Scaffold for Bioactive Molecules: The dimethoxybenzene motif is recognized as a "selectivity-enhancing" feature in certain enzyme inhibitors.[1] This compound serves as a direct precursor to more complex molecules where this specific substitution pattern is required to achieve high potency and selectivity for therapeutic targets.[1]

This guide will deconstruct the properties of this molecule, providing the foundational knowledge necessary for its effective use in research and development.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

a [label="C"];

b [label="C"];

c [label="C"];

d [label="C"];

e [label="C"];

f [label="C"];

g [label="CH₂OH", fontcolor="#EA4335"];

h [label="F", fontcolor="#34A853"];

i [label="OCH₃", fontcolor="#4285F4"];

j [label="F", fontcolor="#34A853"];

k [label="OCH₃", fontcolor="#4285F4"];

l [label="H"];

a -- b -- c -- d -- e -- f -- a;

a -- g;

b -- h;

c -- i;

d -- l;

e -- k;

f -- j;

}

Caption: Plausible retrosynthetic pathway for the target molecule.

Experimental Protocol (Hypothetical):

-

Carboxylation: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon), dissolve 1,3-difluoro-2,4-dimethoxybenzene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) dropwise to perform a directed ortho-metalation. The lithium will direct to the position between the two activating methoxy groups.

-

After stirring, bubble dry carbon dioxide (CO₂) gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature and quench with aqueous HCl to yield 2,6-difluoro-3,5-dimethoxybenzoic acid.

-

Reduction: Carefully add the crude benzoic acid to a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction cautiously by sequential addition of water and aqueous NaOH to quench excess LiAlH₄, followed by extraction and purification via column chromatography to yield the final product.

Reactivity

The reactivity is governed by its primary functional groups:

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It is also readily converted to esters, ethers, or halides (e.g., using PBr₃ to form the benzyl bromide), making it a versatile handle for subsequent synthetic steps.

-

Aromatic Ring: The ring is electron-rich due to the two methoxy groups, but this is tempered by the strong inductive-withdrawing effect of the two fluorine atoms. Electrophilic aromatic substitution is possible but may require forcing conditions, with substitution likely directed to the C4 position (para to one methoxy and meta to the other).

Spectroscopic Data and Characterization

While specific spectra are proprietary, the expected spectroscopic signatures can be predicted based on the molecular structure. These are critical for identity confirmation and purity assessment.

-

¹H NMR:

-

Aromatic Proton: A singlet or narrow triplet (due to coupling with fluorine) is expected for the single aromatic proton around δ 6.5-7.0 ppm.

-

Methylene Protons (-CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, with a chemical shift dependent on concentration and solvent (typically δ 1.5-3.0 ppm).

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 6 protons around δ 3.8-4.0 ppm.

-

¹³C NMR: Approximately 6-7 distinct signals are expected: one for the methylene carbon (~δ 60-65 ppm), one for the methoxy carbons (~δ 55-60 ppm), and four for the aromatic carbons, with their shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling).

-

¹⁹F NMR: A single resonance is expected for the two chemically equivalent fluorine atoms.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), C-O stretches (ether and alcohol, ~1200-1000 cm⁻¹), and strong C-F stretches (~1100-1000 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 204.17. Fragmentation would likely involve the loss of H₂O, CH₂OH, or OCH₃ groups.

Applications in Drug Discovery

This compound is not a therapeutic agent itself but a high-value intermediate for synthesizing them.[1] Its utility has been demonstrated in cutting-edge cancer research.

Intermediate for Antimicrotubule Agents

The molecule is a critical starting material for novel phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates.[1] These compounds exhibit potent antiproliferative activity in the nanomolar range by disrupting the polymerization of microtubules in cancer cells, a clinically validated mechanism for chemotherapy.[1] The this compound core is essential for achieving this high level of activity.[1]

Scaffold for FGFR4 Inhibitors

The dimethoxybenzene scaffold is a known motif for enhancing the selectivity of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1] FGFR4 is a key therapeutic target in cancers like hepatocellular carcinoma.[1] Inhibitors built from this scaffold have demonstrated sub-nanomolar enzymatic activity and efficacy in in-vivo xenograft models.[1] The synthesis of these complex inhibitors relies on the functional handles provided by intermediates like this compound.

Caption: Role as a key intermediate in drug discovery workflows.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is widely available for this exact compound. Therefore, precautions must be based on data from structurally similar and reactive chemicals, such as other substituted benzyl alcohols.[4][5]

-

Hazard Classification (Anticipated):

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Avoid creating dust. Avoid direct contact with the substance.[5]

-

Wash hands thoroughly after handling.[4]

-

Storage:

-

First Aid Measures:

-

Skin Contact: Wash immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[5]

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[5][6]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its carefully designed structure provides a unique combination of steric and electronic features that are instrumental in the synthesis of highly potent and selective therapeutic agents. From its foundational physicochemical properties to its critical role in constructing complex anticancer compounds, this guide underscores its significance as a high-value building block. Researchers employing this intermediate are well-positioned to advance the frontiers of drug discovery, particularly in the challenging field of oncology.

References

-

PubChem. (2,3-Difluoro-6-methoxyphenyl)(phenyl)methanol. Available from: [Link]

-

Chemsrc. CAS#:1208434-90-5 | this compound. Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

CAS Common Chemistry. Isophthalic acid. Available from: [Link]

-

Methanol Safety Data Sheet. Available from: [Link]

-

PubChem. 2,6-Difluoro-3,5-dimethoxyphenol. Available from: [Link]

-

PubChem. Isophthalic Acid. Available from: [Link]

- Google Patents. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

Cheméo. Chemical Properties of Isophthalic acid (CAS 121-91-5). Available from: [Link]

-

Patsnap. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

National Institutes of Health. Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis - PMC. Available from: [Link]

-

ChemRxiv. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. Available from: [Link]

-

ChemUniverse. Order : this compound. Available from: [Link]

-

ResearchGate. (PDF) 2,6-Dimethoxybenzyl Bromide. Available from: [Link]

-

SpectraBase. 3,5-Dimethoxybenzyl alcohol - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol molecular weight and formula

An In-depth Technical Guide to (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and detail the analytical techniques required for its structural confirmation. Furthermore, this guide explores its strategic application in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors and antimicrotubule agents. The strategic incorporation of difluoro and dimethoxy substituents on the phenyl ring imparts unique electronic and conformational properties, making this scaffold highly valuable for modulating drug-receptor interactions and improving pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted benzyl alcohol derivative. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxymethyl group, combined with two electron-donating methoxy groups, creates a unique electronic and steric environment. These features are critical for its utility as a synthetic intermediate in drug discovery.

The core physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1208434-90-5 | [2][3] |

| Molecular Formula | C₉H₁₀F₂O₃ | [1] |

| Molecular Weight | 204.17 g/mol | [2] |

| InChI Key | InChI=1S/C9H10F2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3 | [1] |

| Appearance | White to off-white solid (Typical) | |

| Purity | ≥98% (Commercially available) | [2] |

Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of the title compound, highlighting the key functional groups.

Caption: 2D structure of this compound.

Section 2: Synthesis and Mechanistic Considerations

A robust and scalable synthesis of this compound is crucial for its application in research and development. A common and logical approach involves the selective reduction of a corresponding benzaldehyde derivative. This multi-step synthesis begins with a commercially available precursor, 2,6-difluoro-3,5-dimethoxyphenol.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow from a phenol precursor.

Mechanistic Discussion

-

Activation of the Phenol: The synthesis begins with the activation of the hydroxyl group of 2,6-difluoro-3,5-dimethoxyphenol[4]. Conversion to a triflate (trifluoromethanesulfonate) is an excellent strategy. The triflate is a superb leaving group, making the aromatic ring susceptible to palladium-catalyzed cross-coupling reactions. This step is typically performed using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine.

-

Palladium-Catalyzed Formylation: The aryl triflate intermediate can undergo a variety of cross-coupling reactions. For the introduction of an aldehyde group, a carbonylation reaction is employed. Using a palladium catalyst (e.g., Pd(PPh₃)₄), carbon monoxide (CO), and a hydride source (e.g., H₂ or a silane), the triflate group is replaced with a formyl (-CHO) group to yield 2,6-difluoro-3,5-dimethoxybenzaldehyde. This step is critical for installing the carbon that will become the benzylic alcohol.

-

Selective Aldehyde Reduction: The final step is the reduction of the benzaldehyde to the primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation.

-

Causality: NaBH₄ is a mild and selective reducing agent. It readily reduces aldehydes and ketones but does not affect other potentially sensitive functional groups on the aromatic ring under standard conditions. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic source (like the methanol solvent) protonates the resulting alkoxide intermediate to yield the final benzylic alcohol. This method is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its operational simplicity, safety, and high selectivity.

-

Section 3: Analytical Characterization Profile

To ensure the identity, purity, and structural integrity of synthesized this compound, a suite of analytical techniques is employed. Each technique provides unique and complementary information.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for confirming the presence of hydrogen atoms in their specific chemical environments.

-

Expected Signals:

-

A singlet for the two equivalent methoxy groups (-OCH₃) around 3.8-4.0 ppm.

-

A singlet or a finely split triplet (due to coupling with the hydroxyl proton) for the benzylic protons (-CH₂OH) around 4.5-4.7 ppm.

-

A triplet for the single aromatic proton (-ArH) around 6.5-6.8 ppm, due to coupling with the two adjacent fluorine atoms.

-

A broad singlet for the hydroxyl proton (-OH), whose chemical shift is variable depending on concentration and solvent.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. The spectrum will be complex due to C-F coupling.

-

Expected Signals: Distinct signals for the methoxy carbons, the benzylic carbon, and four unique aromatic carbons. The carbons bonded to fluorine will appear as doublets with large coupling constants (¹JCF).

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is definitive for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms, confirming the symmetrical substitution pattern.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. In high-resolution mass spectrometry (HRMS), the measured mass will correspond very closely to the calculated exact mass (204.0598 g/mol ), confirming the molecular formula C₉H₁₀F₂O₃.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups.

-

Expected Bands: A strong, broad absorption band around 3200-3500 cm⁻¹ for the O-H stretch of the alcohol. Sharp C-H stretching bands around 2850-3000 cm⁻¹. Strong C-O stretching bands around 1000-1300 cm⁻¹.

-

Section 4: Applications in Medicinal Chemistry and Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to enhance a molecule's pharmacological profile.[5][6] Fluorine's high electronegativity and small size can modulate pKa, improve metabolic stability, and increase binding affinity.[6][7]

This compound is a valuable building block for several reasons:

-

Metabolic Blocking: The fluorine atoms can act as "metabolic blockers." Aromatic hydroxylation is a common metabolic pathway for drug deactivation. Placing fluorine atoms at susceptible positions prevents this oxidation, thereby increasing the drug's half-life and bioavailability.[7]

-

Modulation of Conformation and Binding: The difluoro substitution pattern influences the conformational preference of the phenyl ring and its substituents. This can be exploited to lock the molecule into a bioactive conformation that enhances binding to a biological target, such as the active site of an enzyme.[6]

-

Key Intermediate for Targeted Therapies: This specific scaffold has been identified as a crucial intermediate for synthesizing potent and selective inhibitors for critical cancer targets.

-

FGFR4 Inhibitors: The dimethoxybenzene scaffold is a known motif for enhancing the selectivity of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1] FGFR4 is a key target in hepatocellular carcinoma and other cancers.

-

Antimicrotubule Agents: The compound is used in the synthesis of novel benzenesulfonates that act as antimicrotubule agents.[1] These agents disrupt microtubule polymerization in cancer cells by binding to the colchicine site, showing efficacy even against multi-drug resistant cell lines.[1]

-

The use of pre-functionalized, fluorinated building blocks like this compound is often more efficient and reliable than attempting late-stage fluorination on a complex molecule.[8]

Section 5: Experimental Protocol

The following is a representative, self-validating protocol for the final reduction step in the synthesis of this compound.

Objective: To synthesize this compound via the reduction of 2,6-Difluoro-3,5-dimethoxybenzaldehyde.

Materials:

-

2,6-Difluoro-3,5-dimethoxybenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-3,5-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 20-30 minutes. Rationale: Portion-wise addition is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot has been fully consumed.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. Caution: Hydrogen gas will be evolved.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine. Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break emulsions and remove bulk water from the organic layer.

-

Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Purification (Self-Validation): Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid.

-

Final Characterization: Confirm the structure and purity of the final product using the analytical methods described in Section 3 (NMR, MS, IR).

References

-

Singh, I. et al. (2020). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Bessac, M. et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. [Link]

-

(2,3-Difluoro-6-methoxyphenyl)(phenyl)methanol. PubChem. [Link]

-

CAS#:1208434-90-5 | this compound. Chemsrc. [Link]

-

O'Hagan, D. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

2,6-Difluoro-3,5-dimethoxyphenol. PubChem. [Link]

Sources

- 1. This compound|CAS 1208434-90-5 [benchchem.com]

- 2. 1208434-90-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 1208434-90-5 [chemicalbook.com]

- 4. 2,6-Difluoro-3,5-dimethoxyphenol | C8H8F2O3 | CID 177794817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: A Multifaceted Spectroscopic Approach

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, demonstrating significant potential in the development of novel therapeutics, including anticancer and antimicrobial agents.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups flanking a reactive benzylic alcohol, imparts distinct chemical properties that are leveraged in the design of complex molecular architectures. The precise and unambiguous confirmation of its structure is a critical prerequisite for its use in any synthetic workflow, ensuring the integrity and predictability of subsequent chemical transformations.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. Moving beyond a simple recitation of techniques, this guide delves into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, provide detailed, field-tested experimental protocols, and present a predictive analysis of the expected spectral data, grounded in the established principles of spectroscopy and data from analogous structures.

The Strategic Imperative: A Multi-Technique, Self-Validating Workflow

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and informative technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a fluorinated compound like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for a complete and unambiguous structural assignment.[2][3]

A. ¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR spectroscopy provides a map of the proton environments in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, and the integration gives the relative number of protons responsible for the signal.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.65 | Triplet (t) | 1H | Ar-H | This proton is coupled to the two adjacent fluorine atoms, resulting in a triplet multiplicity due to J-coupling (³JHF). |

| ~ 4.70 | Singlet (s) | 2H | -CH₂ OH | The methylene protons are adjacent to a hydroxyl group and an aromatic ring. The signal is expected to be a singlet as there are no adjacent protons. |

| ~ 3.90 | Singlet (s) | 6H | -OCH₃ | The two methoxy groups are chemically equivalent due to the symmetry of the molecule and will appear as a single, sharp singlet. |

| ~ 2.0-3.0 | Broad Singlet (br s) | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet due to chemical exchange. |

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak. For fluorinated compounds, the carbon signals are often split into multiplets due to coupling with fluorine (JCF), which provides invaluable information about the proximity of carbon atoms to fluorine.[4]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 150-155 | Triplet (t) | C -F | The two carbons directly bonded to fluorine will appear at a downfield chemical shift and will be split into a triplet by the two neighboring fluorine atoms (¹JCF). |

| ~ 140-145 | Singlet (s) | C -OCH₃ | The two carbons bearing the methoxy groups are equivalent and will appear as a singlet. |

| ~ 110-115 | Triplet (t) | C -CH₂OH | This carbon is situated between two fluorine atoms and will therefore appear as a triplet due to two-bond C-F coupling (²JCF). |

| ~ 100-105 | Triplet (t) | Ar-C H | The aromatic carbon bonded to the single proton will be split into a triplet by the two ortho fluorine atoms (²JCF). |

| ~ 60-65 | Singlet (s) | -C H₂OH | The benzylic carbon will appear in this region. |

| ~ 56 | Singlet (s) | -OC H₃ | The methoxy carbons will appear as a sharp singlet in a typical region for such groups. |

C. ¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[2] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for identifying and differentiating fluorinated functional groups.[5]

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -120 to -140 | Singlet (s) | Ar-F | Due to the symmetry of the molecule, the two fluorine atoms are chemically equivalent and will give rise to a single signal. The absence of neighboring fluorine or hydrogen atoms that would cause significant coupling will likely result in a singlet. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, but chemical shifts will vary.[6][7][8]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C).

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of approximately 240 ppm.

-

Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Acquire the spectrum with proton decoupling.

-

Use a suitable spectral window for aromatic fluorine compounds (e.g., -80 to -180 ppm).

-

Reference the spectrum to an external standard such as CFCl₃ (δ = 0.00 ppm).

-

-

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, can offer valuable structural information. Electron Impact (EI) ionization is a common technique for the analysis of relatively small, volatile organic molecules.[9]

Predicted Mass Spectrum (EI-MS)

| m/z | Relative Intensity | Assignment | Rationale |

| 204 | Moderate | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₉H₁₀F₂O₃). |

| 187 | High | [M - OH]⁺ | Loss of the hydroxyl radical is a common fragmentation pathway for alcohols. |

| 173 | Moderate | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 155 | Moderate | [M - OH - CH₂O]⁺ | Subsequent loss of formaldehyde from the [M - OH]⁺ ion. |

| 127 | Moderate | [M - OH - OCH₃ - H]⁺ | Further fragmentation of the aromatic ring. |

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[10]

-

-

Instrument Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and significant fragments.

-

Source Temperature: Typically 200-250 °C.

-

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint".

Predicted FT-IR Spectrum (Liquid Film/KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| 1620-1580 | Medium-Strong | C=C aromatic ring stretch |

| 1480-1440 | Medium-Strong | C=C aromatic ring stretch |

| 1250-1000 | Strong | C-O stretch (alcohol and ether) |

| 1150-1085 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050-1000 | Strong | C-F stretch |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.[9]

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press the mixture into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Place the sample in the FT-IR spectrometer and record the spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

IV. Data Integration and Structure Confirmation: The Final Verdict

The true power of this analytical approach lies in the integration of data from all three techniques. Each piece of spectral information should be consistent with the proposed structure of this compound.

The process of confirmation is one of cross-validation:

-

Mass Spectrometry provides the molecular formula (C₉H₁₀F₂O₃) from the molecular ion peak and its isotopic pattern.

-

FT-IR confirms the presence of key functional groups: the hydroxyl (-OH), aromatic ring, ether linkages (-O-), and carbon-fluorine bonds (C-F).

-

NMR Spectroscopy provides the detailed structural framework:

-

¹H NMR confirms the presence and relative numbers of the aromatic proton, methylene protons, methoxy protons, and the hydroxyl proton, with the triplet multiplicity of the aromatic proton being a key indicator of its coupling to two fluorine atoms.

-

¹³C NMR confirms the number of unique carbon environments and, crucially, the C-F coupling patterns confirm the substitution pattern of the fluorine atoms on the aromatic ring.

-

¹⁹F NMR confirms the presence of two equivalent fluorine atoms, consistent with the symmetrical nature of the molecule.

-

When the data from all three techniques are in complete agreement, the structure of this compound can be considered unambiguously elucidated. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a high degree of confidence in the identity and purity of this important synthetic intermediate.

References

- 1. rsc.org [rsc.org]

- 2. 3,5-Dimethoxyphenol(500-99-2) 1H NMR spectrum [chemicalbook.com]

- 3. 2,6-Difluoroaniline [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. epfl.ch [epfl.ch]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. benchchem.com [benchchem.com]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032148) [hmdb.ca]

Spectroscopic Characterization of Benzylic Alcohols: A Technical Guide Using (3,5-Dimethoxyphenyl)methanol as an Exemplar

Senior Application Scientist Note: Initial searches for comprehensive, publicly available spectroscopic data (NMR, IR, MS) for the target molecule, (2,6-Difluoro-3,5-dimethoxyphenyl)methanol (CAS 1208434-90-5), were unsuccessful. This is not uncommon for specialized chemical intermediates. To fulfill the core requirements of this guide and provide a valuable resource for researchers, we will pivot to a structurally similar and well-characterized analogue: (3,5-Dimethoxyphenyl)methanol (CAS 705-76-0). This exemplar allows for a complete demonstration of spectroscopic data interpretation and workflow, providing insights directly applicable to the original target molecule. The principles of analyzing the aromatic ring, the methoxy groups, and the benzylic alcohol moiety are highly transferable.

Introduction: The Importance of Spectroscopic Verification

In the realm of drug development and materials science, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive "fingerprint" of a molecule. This guide provides an in-depth look at the expected spectroscopic data for (3,5-Dimethoxyphenyl)methanol, serving as a practical reference for researchers working with substituted benzylic alcohols.

(3,5-Dimethoxyphenyl)methanol is a key building block in organic synthesis, valued for its specific substitution pattern that can direct further chemical transformations. Accurate characterization is paramount to ensure the purity and identity of this intermediate, which in turn affects the outcome of subsequent reactions and the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (3,5-Dimethoxyphenyl)methanol, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ) for (3,5-Dimethoxyphenyl)methanol. These values are based on data from reputable databases and spectral prediction algorithms.[1][2][3]

Table 1: ¹H NMR Data for (3,5-Dimethoxyphenyl)methanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.50 | d | 2H | H-2, H-6 (Aromatic) |

| ~6.38 | t | 1H | H-4 (Aromatic) |

| ~4.65 | s | 2H | -CH₂OH (Benzylic) |

| ~3.80 | s | 6H | -OCH₃ (Methoxy) |

| Variable | br s | 1H | -OH (Alcohol) |

Table 2: ¹³C NMR Data for (3,5-Dimethoxyphenyl)methanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C-3, C-5 (Aromatic, O-substituted) |

| ~143.5 | C-1 (Aromatic, C-substituted) |

| ~104.5 | C-2, C-6 (Aromatic) |

| ~99.5 | C-4 (Aromatic) |

| ~65.0 | -CH₂OH (Benzylic) |

| ~55.3 | -OCH₃ (Methoxy) |

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region displays a characteristic pattern for a 1,3,5-trisubstituted benzene ring. The two protons at positions 2 and 6 are chemically equivalent and appear as a doublet, coupled to the proton at position 4. The proton at position 4, being coupled to two equivalent protons, appears as a triplet. The benzylic protons (-CH₂OH) are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet around 4.65 ppm. The six protons of the two equivalent methoxy groups give a sharp singlet at approximately 3.80 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent purity due to hydrogen bonding and chemical exchange.[4][5]

-

¹³C NMR: The carbon spectrum is consistent with the molecular symmetry. Two signals are observed for the aromatic carbons attached to methoxy groups (C-3, C-5) and the unsubstituted aromatic carbons (C-2, C-6), respectively. The carbon bearing the methanol group (C-1) and the carbon at the 4-position (C-4) each give distinct signals. The benzylic carbon (-CH₂OH) appears in the typical range for an alcohol-bearing carbon, around 65.0 ppm.[6][7] The methoxy carbons give a single, sharp peak at approximately 55.3 ppm.[6][7]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried (3,5-Dimethoxyphenyl)methanol sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).

-

Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise (e.g., 1024 scans).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

Table 3: Key IR Peaks for (3,5-Dimethoxyphenyl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic -CH₂-, -OCH₃) |

| 1600, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| 1300 - 1200 | Strong | C-O stretch (aryl ether) |

| 1150 - 1050 | Strong | C-O stretch (primary alcohol) |

Interpretation of the IR Spectrum

The IR spectrum of (3,5-Dimethoxyphenyl)methanol is dominated by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[4] The presence of sharp peaks around 3000 cm⁻¹ indicates both aromatic and aliphatic C-H stretching. The characteristic C=C stretching vibrations of the aromatic ring are observed at approximately 1600 and 1470 cm⁻¹.[8] The most intense peaks in the fingerprint region are the C-O stretching bands. The strong absorption between 1300-1200 cm⁻¹ is typical for an aryl ether, and the band in the 1150-1050 cm⁻¹ range corresponds to the C-O stretch of the primary alcohol.[4]

Experimental Protocol for FTIR Spectroscopy (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.[9]

-

Sample Application: Place a small amount of the solid (3,5-Dimethoxyphenyl)methanol sample directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern of the molecule upon ionization.

Expected Mass Spectrometry Data

Table 4: Key Mass Spectrometry Peaks for (3,5-Dimethoxyphenyl)methanol (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 168 | High | [M]⁺ (Molecular Ion) |

| 139 | High | [M - CH₂OH]⁺ |

| 109 | Medium | [M - CH₂OH - CH₂O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum, typically obtained using Electron Ionization (EI), will show a prominent molecular ion peak ([M]⁺) at m/z = 168, corresponding to the molecular weight of (3,5-Dimethoxyphenyl)methanol (C₉H₁₂O₃).[1][10] A common fragmentation pathway for benzyl alcohols is the loss of the hydroxymethyl radical (-•CH₂OH), which is not observed. Instead, a significant peak is often seen at m/z 139, corresponding to the loss of formaldehyde (CH₂O) and a hydrogen atom, or the loss of the elements of CH₂OH. Further fragmentation can occur, leading to other characteristic ions. The fragmentation pattern provides confirmatory evidence for the proposed structure.[11][12]

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Instrument Setup: The mass spectrometer is typically coupled with a Gas Chromatograph (GC) to separate the sample from any impurities. The GC oven temperature is programmed to ramp up, ensuring the sample vaporizes and travels through the column.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Ionization: As the sample elutes from the GC column and enters the mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV in EI mode), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The data is then analyzed to identify the molecular ion and characteristic fragment ions.[13]

Conclusion

The combined application of NMR, IR, and MS provides a robust and reliable method for the structural confirmation and purity assessment of (3,5-Dimethoxyphenyl)methanol. While the data presented here is for a closely related analogue, the interpretative logic and experimental workflows are directly applicable to the originally targeted this compound. The presence of fluorine atoms in the target molecule would primarily manifest as additional couplings in the ¹H and ¹³C NMR spectra (C-F and H-F couplings), providing further structural information. This guide serves as a foundational resource for researchers, emphasizing the importance of a multi-technique approach to spectroscopic characterization in ensuring scientific rigor.

References

-

PubChem. 3,5-Dimethoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.

-

PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

- Dasgupta, A., & Blackwell, W. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

- Dasgupta, A., & Zaidi, S. (1995). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative.

-

SpectraBase. 3,5-Dimethoxybenzyl alcohol Mass Spectrum (GC). Wiley. [Link]

-

NIST. 3,5-Dimethoxy-4-hydroxybenzyl alcohol. National Institute of Standards and Technology. [Link]

-

University of Florida. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Mueller, A. Fourier Transform Infrared Spectroscopy. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Shrivastava, V. S., & Kumar, P. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.

-

LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

NIST. Benzyl alcohol, TMS derivative. National Institute of Standards and Technology. [Link]

-

SpectraBase. 3,5-Dimethoxybenzyl alcohol ¹H NMR Spectrum. Wiley. [Link]

-

SpectraBase. 3,5-Dimethoxybenzyl alcohol Vapor Phase IR Spectrum. Wiley. [Link]

-

AZoM. Identifying Alcohols Using NMR Spectroscopy. [Link]

-

OpenOChem Learn. Alcohols. [Link]

Sources

- 1. 3,5-Dimethoxybenzyl alcohol | C9H12O3 | CID 69718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 3,5-Dimethoxybenzyl alcohol(705-76-0) 13C NMR [m.chemicalbook.com]

- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azom.com [azom.com]

- 7. Alcohols | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Solubility of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol in Common Laboratory Solvents

Introduction

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a key chemical intermediate in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. Its effective use in research and development, particularly in drug formulation and synthesis, is critically dependent on a thorough understanding of its solubility in various laboratory solvents. Solubility dictates the choice of reaction media, purification methods, and the formulation of final products. This guide provides a comprehensive overview of the predicted solubility of this compound, grounded in its molecular structure, and offers a detailed experimental protocol for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The molecular structure of this compound features a combination of polar and non-polar functional groups that collectively determine its solubility profile.

-

Hydroxyl (-OH) Group: The presence of a hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor. This significantly enhances its solubility in polar, protic solvents like water and alcohols through the formation of strong hydrogen bonds.[2][3]

-

Fluoro (-F) Groups: The two fluorine atoms are highly electronegative, creating strong carbon-fluorine dipoles. While the C-F bond is polar, the symmetrical placement of these groups on the aromatic ring may reduce the overall molecular dipole moment. Fluorination can sometimes increase solubility in certain organic solvents.[4]

-

Methoxy (-OCH3) Groups: The methoxy groups are polar ethers, capable of acting as hydrogen bond acceptors. They contribute to the molecule's overall polarity and its ability to interact with polar solvents.

-

Phenyl Ring: The central benzene ring is a non-polar, hydrophobic structure. This aromatic core contributes to the molecule's solubility in non-polar or moderately polar solvents.[5]

The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately polar organic solvents, and limited solubility in highly non-polar or highly polar, aqueous solvents.

Caption: Key structural features of this compound and their predicted influence on solubility.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented in Table 1.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The highly polar nature of DMSO and its ability to act as a strong hydrogen bond acceptor will effectively solvate the molecule. |

| Acetone | Polar Aprotic | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Ethanol | Polar Protic | Moderate to High | The ability of ethanol to engage in hydrogen bonding with the hydroxyl and methoxy groups will promote solubility. The ethyl group provides some non-polar character. |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol, methanol's hydrogen bonding capacity will facilitate dissolution. |

| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a good candidate for dissolving molecules with mixed polarity. |

| Water | Polar Protic | Low | Despite the presence of hydrogen-bonding groups, the hydrophobic phenyl ring is expected to significantly limit aqueous solubility. |

| Hexane | Non-polar | Very Low | The significant polarity of the functional groups will make it energetically unfavorable to dissolve in a non-polar alkane solvent.[1] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a self-validating system for determining the solubility of a solid compound in a given solvent.

Materials and Apparatus

-

This compound (solid)

-

Selected solvents (e.g., DMSO, acetone, ethanol, methanol, ethyl acetate, water, hexane) of high purity

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure saturation.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) and stir the mixtures using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6] Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: A streamlined workflow for the experimental determination of solubility.

Conclusion

References

- 1. chem.ws [chem.ws]

- 2. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. entechonline.com [entechonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory – Oriental Journal of Chemistry [orientjchem.org]

- 6. youtube.com [youtube.com]

The Emergence of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: A Keystone Building Block in Modern Medicinal Chemistry

Abstract

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol has emerged as a pivotal structural motif in the landscape of contemporary drug discovery. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms flanking a methoxy-rich phenyl ring, imparts desirable physicochemical properties to parent molecules, making it a valuable building block for a range of therapeutic agents. This in-depth technical guide elucidates the probable synthetic pathways to this important intermediate, explores its critical role in the development of novel anticancer agents, and provides a framework for its practical application in research and development. While a definitive, publicly documented first synthesis remains elusive, this paper pieces together its likely genesis through established organometallic and reduction methodologies, offering a comprehensive view for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The unique properties of fluorine, including its high electronegativity and small van der Waals radius, allow for subtle yet impactful modifications of a molecule's electronic and conformational landscape. The subject of this guide, this compound, represents a sophisticated application of this principle. The strategic placement of two fluorine atoms ortho to the eventual benzylic alcohol, combined with two meta methoxy groups, creates a unique electronic environment that has proven highly beneficial in the design of targeted therapeutics.

Applications in Oncology Drug Development

This compound serves as a crucial intermediate in the synthesis of potent, next-generation anticancer agents. Its structural framework is integral to the activity of compounds targeting key oncogenic pathways.

Antimicrotubule Agents

Recent research has highlighted the use of this compound in the creation of novel phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates (2,6-PFB-SOs). These molecules have demonstrated potent antiproliferative activity in the nanomolar range by disrupting the polymerization of cancer cell microtubules.[1] They achieve this by binding to the colchicine site, a critical pocket for microtubule dynamics. A key advantage of these agents is their efficacy against multidrug-resistant cancer cell lines, a significant challenge in current cancer therapy.[1]

FGFR4 Inhibitors

The dimethoxybenzene scaffold, a core feature of this compound, is a recognized selectivity-enhancing motif in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1] FGFR4 is a promising therapeutic target in cancers such as hepatocellular carcinoma. Inhibitors derived from this scaffold have shown impressive sub-nanomolar enzymatic activity and have demonstrated in vivo efficacy in xenograft models, underscoring the therapeutic potential of this chemical framework.[1]

Proposed Synthetic Trajectory: A Multi-Step Approach

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the public domain, a logical and efficient synthetic route can be constructed based on established and reliable chemical transformations. The proposed pathway involves a three-stage process: the synthesis of a key substituted benzene intermediate, its subsequent formylation to the corresponding benzaldehyde, and a final reduction to the target benzyl alcohol.

Stage 1: Synthesis of the Precursor - 1,3-Difluoro-2,4-dimethoxybenzene

The synthesis of the core aromatic ring with the desired substitution pattern is the foundational step. A plausible approach to 1,3-difluoro-2,4-dimethoxybenzene would involve the fluorination of a suitably substituted benzene derivative. While specific literature for this exact molecule is sparse, analogous transformations are well-documented.

Stage 2: Formylation to 2,6-Difluoro-3,5-dimethoxybenzaldehyde

The introduction of the aldehyde functional group is a critical step to furnish the immediate precursor to our target molecule. Ortho-lithiation followed by formylation is a powerful and widely used method for the regioselective introduction of an aldehyde group onto an aromatic ring.

-

Causality of Experimental Choices:

-

Ortho-lithiation: The use of a strong lithium base, such as n-butyllithium, is standard for deprotonating an aromatic ring. The methoxy groups on the starting material are ortho-directing, meaning the lithium will preferentially replace a hydrogen atom at a position adjacent to one of the methoxy groups.

-

Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective electrophile for introducing a formyl (-CHO) group onto an organolithium species. The lone pair on the nitrogen atom of DMF attacks the lithium-bound carbon, and subsequent workup with an acid yields the aldehyde.

-

Stage 3: Reduction to this compound

The final step in the proposed synthesis is the reduction of the benzaldehyde to the corresponding benzyl alcohol. This is a standard and high-yielding transformation in organic synthesis.

-

Experimental Protocol: Reduction of 2,6-Difluoro-3,5-dimethoxybenzaldehyde

-

Dissolution: Dissolve 2,6-Difluoro-3,5-dimethoxybenzaldehyde (1 equivalent) in a suitable alcoholic solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

-

-

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. It is preferred for its ease of handling and high yields in such transformations.

-

Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve both the aldehyde and the sodium borohydride.

-

Quenching: The addition of water or dilute acid is necessary to neutralize any remaining sodium borohydride and to protonate the resulting alkoxide to form the final alcohol product.

-

Visualizing the Synthetic Workflow

The proposed multi-step synthesis can be visualized as a clear and logical progression from a substituted benzene precursor to the final benzyl alcohol product.

Caption: Proposed synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis and drug development. The following table summarizes its key physicochemical properties.

| Property | Value |

| CAS Number | 1208434-90-5 |

| Molecular Formula | C₉H₁₀F₂O₃ |

| Molecular Weight | 204.17 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (typically) |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) would be essential for definitive structural confirmation and purity assessment. Researchers should obtain and interpret this data for any synthesized or procured batches of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its role as a key building block in the development of potent anticancer agents targeting microtubules and FGFR4 highlights its significant value to the pharmaceutical industry. While its precise historical discovery remains to be fully elucidated in publicly accessible literature, the logical and well-precedented synthetic pathways outlined in this guide provide a robust framework for its preparation. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance and application of meticulously designed, fluorine-containing intermediates like this compound are set to expand, paving the way for the next generation of innovative medicines.

References

Sources

A Technical Guide to Unlocking Future Research in Fluorinated Aromatic Alcohols

<_>

Introduction: The Strategic Imperative of Fluorine in Aromatic Systems

The deliberate incorporation of fluorine into aromatic scaffolds has become a cornerstone of modern molecular design, profoundly influencing sectors from medicinal chemistry to materials science.[1][2] Fluorinated aromatic alcohols, particularly phenols, represent a class of compounds with a unique convergence of properties that offer fertile ground for innovative research. The high electronegativity of fluorine, combined with its relatively small size, allows for nuanced modulation of a molecule's physicochemical and biological characteristics.[3][4] This guide provides an in-depth exploration of the core attributes of fluorinated aromatic alcohols and delineates promising, high-impact research avenues for scientists and drug development professionals.

The strategic introduction of fluorine can significantly alter a molecule's acidity (pKa), lipophilicity, metabolic stability, and conformational preferences.[2][5][6][7] These modifications are not merely incremental; they can fundamentally change how a molecule interacts with its biological target or assembles in a material.[8] Understanding the causality behind these fluorine-induced effects is paramount for rationally designing next-generation therapeutics, advanced polymers, and novel catalysts.

PART 1: The Physicochemical Landscape of Fluorinated Aromatic Alcohols

The substitution of hydrogen with fluorine on an aromatic ring bearing a hydroxyl group triggers a cascade of electronic and steric effects. These changes are the foundation upon which new research areas can be built.

Modulation of Acidity (pKa)

The electron-withdrawing nature of fluorine significantly increases the acidity of the phenolic proton. This is a critical parameter in drug design, as it governs the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

| Compound | pKa Value | Reference |

| Phenol | 10.0 | [9][10] |

| 2-Fluorophenol | 8.7 | [9][10] |

| 3-Fluorophenol | 9.3 | [9][10] |

| 4-Fluorophenol | 9.9 | [9][10] |

| 4-Trifluoromethylphenol | ~9.5 | N/A |

Data compiled from various sources indicating the trend of pKa modulation by fluorination.

Analysis of Causality: The inductive effect of the electronegative fluorine atom stabilizes the resulting phenoxide anion, thereby lowering the pKa and making the phenol more acidic.[10] The position of the fluorine atom is crucial; the effect is most pronounced when it is ortho to the hydroxyl group due to the proximity-dependent nature of the inductive effect.[9][10]

Impact on Lipophilicity and Permeability

Fluorine is often considered a "lipophilic hydrogen mimic," but its effect on a molecule's overall lipophilicity (logD) is context-dependent.[5] While a single fluorine atom can increase lipophilicity, highly fluorinated motifs like the trifluoromethyl group (-CF3) are potent enhancers of this property.[3][11] This has profound implications for a drug's ability to cross cell membranes and reach its target.[2][12]

Experimental Protocol: PAMPA for Permeability Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

-

Preparation of Donor Plate: A solution of the test compound (e.g., a series of fluorinated phenols) is prepared in a buffer at a specific pH (e.g., 7.4).

-

Preparation of Acceptor Plate: The wells of the acceptor plate are filled with a buffer solution.

-

Membrane Coating: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

-

Assembly and Incubation: The donor plate, filter plate, and acceptor plate are assembled into a "sandwich" and incubated for a defined period (e.g., 4-18 hours).

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).

-